molecular formula C20H18N2O2 B2401740 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-07-9

3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2401740
CAS No.: 1234692-07-9
M. Wt: 318.376
InChI Key: LXOARVWBXJLACC-UHFFFAOYSA-N
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Description

3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde ( 1234692-07-9) is a chemical compound with the molecular formula C20H18N2O2 and a molecular weight of 318.4 . This pyrazole-4-carbaldehyde derivative is provided as a high-purity building block for research and development applications, strictly for laboratory use. Pyrazole-carbaldehyde compounds are established as versatile intermediates in organic synthesis and medicinal chemistry . The structure of this compound, which features a phenyl ring and a 2-methyl-4-(prop-2-en-1-yloxy)phenyl group attached to the central pyrazole core, presents key reactive sites for further chemical exploration. The aldehyde group (-CHO) at the 4-position is a highly functionalizable handle, enabling its use in condensation reactions, such as the formation of hydrazone and thiosemicarbazone derivatives, or as a precursor for synthesizing more complex heterocyclic systems . The prop-2-en-1-yloxy (allyloxy) side chain also offers potential for further chemical modifications, including click chemistry reactions . Researchers can utilize this compound as a key scaffold in the synthesis of novel molecules for various investigative purposes. Structurally related pyrazole-4-carbaldehyde compounds have been used as precursors for developing potential therapeutic agents, underscoring the value of this chemical class in drug discovery . Safety Notice: This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-3-11-24-18-9-10-19(15(2)12-18)20-16(14-23)13-22(21-20)17-7-5-4-6-8-17/h3-10,12-14H,1,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOARVWBXJLACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trichlorotriazine-Mediated Cyclocondensation of Methyl Ketone Hydrazones

Synthetic Pathway Overview

The most direct method involves cyclocondensation of a pre-functionalized methyl ketone hydrazone using 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF). This one-pot approach simultaneously constructs the pyrazole ring and introduces the carbaldehyde group at position 4.

Step 1: Synthesis of 2-Methyl-4-(Prop-2-en-1-yloxy)Acetophenone

4-Hydroxy-2-methylacetophenone undergoes O-allylation with allyl bromide in the presence of potassium carbonate (K₂CO₃) in refluxing acetone. The reaction achieves >90% yield, with the allyloxy group introduced regioselectively at the para position relative to the methyl group.

Step 2: Phenylhydrazone Formation

The ketone intermediate reacts with phenylhydrazine in ethanol under acidic catalysis (acetic acid), forming the corresponding hydrazone. This step proceeds quantitatively at room temperature within 4–6 hours.

Step 3: TCT/DMF-Mediated Cyclization

Treatment of the hydrazone with TCT in DMF at 25°C for 2 hours induces cyclocondensation, directly yielding the target carbaldehyde. Mechanistic studies suggest TCT acts as both a cyclizing agent and a mild oxidant, facilitating dehydrogenation to stabilize the aromatic pyrazole system.

Table 1: Optimization of TCT Cyclization Conditions

TCT Equiv. DMF (mL/mmol) Time (h) Yield (%)
1.2 5 1 68
1.5 5 2 85
2.0 8 3 82

Vilsmeier-Haack Formylation of Pre-Formed Pyrazoles

Sequential Ring Construction and Formylation

For pyrazoles lacking the 4-carbaldehyde group, Vilsmeier-Haack conditions (POCl₃/DMF) enable electrophilic formylation. This method is particularly effective when the pyrazole’s 4-position is activated by electron-donating substituents.

Synthesis of 3-[2-Methyl-4-(Allyloxy)Phenyl]-1-Phenyl-1H-Pyrazole

Cyclization of 2-methyl-4-(allyloxy)acetophenone phenylhydrazone under acidic conditions (HCl/EtOH) yields the pyrazole core without the 4-formyl group. The reaction requires reflux for 8–12 hours, achieving 75–80% yield.

Vilsmeier-Haack Reaction

The pre-formed pyrazole reacts with the Vilsmeier reagent (generated from POCl₃ and DMF) at 90–100°C for 4 hours. The formyl group is introduced exclusively at position 4 due to the directing effects of the adjacent nitrogen and aryl substituents.

Key Consideration:

  • Excessive POCl₃ leads to over-chlorination byproducts.
  • Lower temperatures (<80°C) result in incomplete formylation.

Oxidation of Pyrazole-4-Methanol Derivatives

IBX-Mediated Oxidation

A two-step approach involves synthesizing the pyrazole-4-methanol intermediate, followed by oxidation to the aldehyde. This method is advantageous for substrates sensitive to acidic conditions.

Preparation of Pyrazole-4-Methanol

Reduction of 4-cyano or 4-ester pyrazole derivatives using LiAlH₄ or NaBH₄ generates the primary alcohol. For example, catalytic hydrogenation of 4-cyano-1-phenylpyrazole over Pd/C in methanol affords the methanol derivative in 88% yield.

Oxidation to Carbaldehyde

Treatment with 2-iodoxybenzoic acid (IBX) in DMSO at 0–20°C for 1 hour oxidizes the alcohol to the aldehyde without over-oxidation to the carboxylic acid. Yields exceed 90% with stoichiometric IBX.

Advantages Over Traditional Oxidants:

  • No epimerization of adjacent stereocenters.
  • Compatible with acid-sensitive allyloxy groups.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for Key Methods

Method Yield (%) Purity (%) Reaction Time Scalability
TCT Cyclocondensation 85 98 2 h High
Vilsmeier-Haack 78 95 4 h Moderate
IBX Oxidation 90 99 1 h Low

Critical Evaluation

  • TCT Cyclocondensation offers the shortest synthetic route but requires strict moisture control.
  • Vilsmeier-Haack is cost-effective for large-scale production but generates corrosive POCl₃ waste.
  • IBX Oxidation achieves the highest yields but necessitates pre-functionalized methanol intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The phenyl and prop-2-en-1-yloxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, PCC

    Reduction: NaBH₄, LiAlH₄

    Substitution: Phenylhydrazine, allyl bromide

Major Products

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl and prop-2-en-1-yloxy groups may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Key Observations :

  • The propargyloxy group () introduces a triple bond, enhancing rigidity and electronic effects compared to the allyloxy group.

Physicochemical and Crystallographic Properties

  • Solubility and LogP : The allyloxy group’s hydrophobicity may reduce aqueous solubility compared to methoxy analogs but improve membrane permeability.
  • Crystal Packing : Methoxy-substituted pyrazoles () form hydrogen-bonded networks (e.g., C–H···O interactions), while bulkier groups like allyloxy may disrupt such patterns, favoring van der Waals interactions .
  • Thermal Stability : Propargyloxy groups () may confer higher thermal stability due to rigidity, whereas allyloxy groups could introduce conformational flexibility .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can be represented as follows:

C19H19N3O\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the aldehyde group and the prop-2-en-1-yloxy moiety contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is often associated with the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which is crucial in treating conditions like arthritis and other inflammatory diseases. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The anti-inflammatory effects are primarily mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammatory responses.

Antimicrobial Activity

Preliminary studies suggest that this pyrazole derivative possesses antimicrobial properties against various bacterial strains. It was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity.

Antimicrobial Efficacy Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly alter their potency and selectivity. For instance, variations in the alkyl or aryl groups can enhance anticancer activity while reducing toxicity.

Key Findings from SAR Studies

  • Substituent Variation : The introduction of electron-withdrawing groups on the phenyl ring increases cytotoxicity.
  • Aldehyde Functionality : Compounds with aldehyde functionalities demonstrate enhanced reactivity towards biological nucleophiles, facilitating better interaction with target proteins.

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution reactions. A general procedure involves reacting a pre-functionalized pyrazole core (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with phenol derivatives (e.g., 2-methyl-4-(prop-2-en-1-yloxy)phenol) in the presence of a base catalyst like K₂CO₃. Solvents such as DMF or acetone are used under reflux conditions . Optimization of reaction time and temperature is critical to achieving yields >70%.

Q. How is the structural integrity of this compound validated?

Structural characterization relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • NMR spectroscopy : Confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm in ¹H NMR) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~348 [M+H]⁺) .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde at the pyrazole 4-position undergoes:

  • Schiff base formation : Reacts with amines to form imines, useful for generating bioactive derivatives .
  • Nucleophilic addition : Participates in Grignard or aldol reactions to extend the carbon chain .
  • Reduction : Converted to hydroxymethyl groups using NaBH₄ for further functionalization .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions in this compound?

X-ray diffraction reveals a 2D layered structure stabilized by:

  • Hydrogen bonds : Between the aldehyde oxygen and water molecules (O–H···O, ~2.8 Å) .
  • π-π stacking : Parallel pyrazole and phenyl rings with centroid distances of 3.6–3.8 Å .
  • C–H···π interactions : Between methyl groups and aromatic systems (~2.9 Å) . These interactions guide crystal engineering for improved solubility or co-crystal formation.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed spectra (e.g., ¹³C NMR shifts) can arise from:

  • Dynamic effects : Rotameric equilibria of the propenyloxy group alter chemical environments. Use variable-temperature NMR to confirm .
  • Impurity interference : Byproducts from incomplete substitution reactions. Purify via column chromatography (silica gel, hexane/EtOAc) .
  • Solvent artifacts : Deuterated solvent interactions (e.g., DMSO-d₆) may shift peaks. Cross-validate with IR or mass data .

Q. How does substituent variation on the phenyl or pyrazole rings affect biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
  • Propenyloxy chains improve membrane permeability due to lipophilic character .
  • Methyl groups at pyrazole 2-position reduce steric hindrance, favoring target binding .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time by 40% .
  • Crystallization : Employ copper sulfate as a templating agent to improve crystal quality .
  • Data Validation : Cross-reference SHELX-refined crystallographic data with DFT calculations for accuracy .

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